1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile
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Overview
Description
1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C11H9Cl2N and a molecular weight of 226.1 g/mol . This compound is characterized by the presence of a cyclobutane ring attached to a 2,3-dichlorophenyl group and a carbonitrile group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile typically involves a multi-step process. One common method starts with the reaction of 2,3-dichlorobenzoic acid with cyclobutanone to form 1-(2,3-dichlorophenyl)cyclobutanone. This intermediate is then reacted with sodium cyanide to produce the final product, this compound[2][2]. The reaction conditions usually involve the use of organic solvents and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reagents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use in developing pharmaceuticals for treating various diseases.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use[5][5].
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:
- 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile
- 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile
- 1-(2,3-Dichlorophenyl)cyclopentanecarbonitrile
These compounds share structural similarities but differ in the position of chlorine atoms or the size of the cycloalkane ring. The unique arrangement of atoms in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c12-9-4-1-3-8(10(9)13)11(7-14)5-2-6-11/h1,3-4H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPGUOJKERBECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260653-34-6 |
Source
|
Record name | 1-(2,3-dichlorophenyl)cyclobutanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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